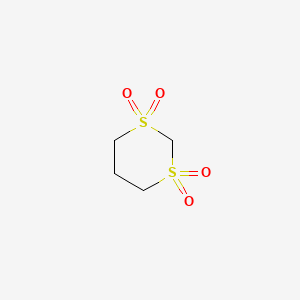
1,3-Dithiane 1,1,3,3-tetraoxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dithiane 1,1,3,3-tetraoxide is an organic compound with the molecular formula C4H8O4S2. It is a derivative of 1,3-dithiane, where the sulfur atoms are oxidized to sulfone groups.
Preparation Methods
1,3-Dithiane 1,1,3,3-tetraoxide can be synthesized through a multi-step process. One common method involves the reaction of 1,3-propanedithiol with polyformaldehyde in the presence of boron trifluoride diethyl etherate as a catalyst. The reaction is carried out in chloroform under reflux conditions for 2-3 hours. After cooling, the organic layer is separated, dried, and concentrated. The intermediate product is then dissolved in toluene, and sodium tungstate dihydrate is added at low temperatures. Hydrogen peroxide is added dropwise, and the mixture is heated to 30-40°C for 1-2 hours. The final product is obtained by extraction and purification .
Chemical Reactions Analysis
1,3-Dithiane 1,1,3,3-tetraoxide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction. The compound can also participate in nucleophilic substitution reactions. Major products formed from these reactions include sulfoxides and sulfides .
Scientific Research Applications
1,3-Dithiane 1,1,3,3-tetraoxide has several scientific research applications. In organic chemistry, it is used as a reagent for the deoxygenation of sulfoxides to sulfides. It also serves as a protecting group for carbonyl compounds, facilitating various synthetic transformations. In materials science, the compound’s unique properties make it a potential candidate for use in battery electrolytes and other advanced materials .
Mechanism of Action
The mechanism of action of 1,3-Dithiane 1,1,3,3-tetraoxide involves its ability to form strong intermolecular hydrogen bonds due to the presence of highly polarized hydrogen atoms. These hydrogen bonds play a crucial role in the compound’s reactivity and stability.
Comparison with Similar Compounds
1,3-Dithiane 1,1,3,3-tetraoxide can be compared with other similar compounds such as 1,4-dithiane, 1,1,4,4-tetraoxide, and 1,3-dithiolane, 1,1,3,3-tetraoxide. While these compounds share similar structural features, this compound is unique due to its specific oxidation state and the resulting chemical properties. The presence of two sulfone groups in this compound imparts distinct reactivity patterns compared to its analogs .
Properties
CAS No. |
26413-18-3 |
|---|---|
Molecular Formula |
C4H8O4S2 |
Molecular Weight |
184.2 g/mol |
IUPAC Name |
1,3-dithiane 1,1,3,3-tetraoxide |
InChI |
InChI=1S/C4H8O4S2/c5-9(6)2-1-3-10(7,8)4-9/h1-4H2 |
InChI Key |
YIMCEGNLWJUWNH-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CS(=O)(=O)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


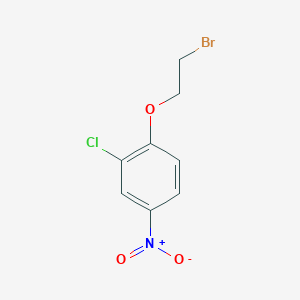

![3-Ethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride](/img/structure/B8803700.png)

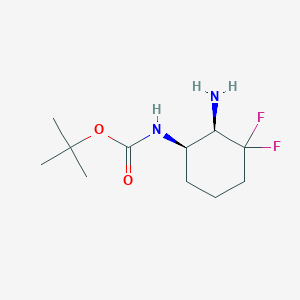
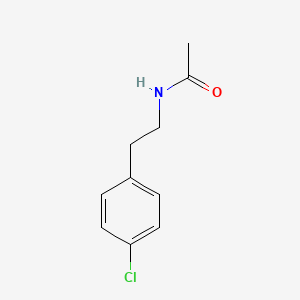
![1-(2-Chloroethyl)-3-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one](/img/structure/B8803714.png)
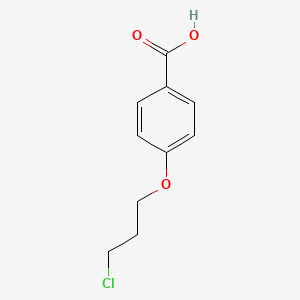
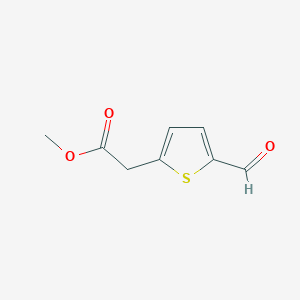
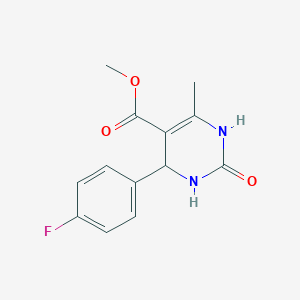
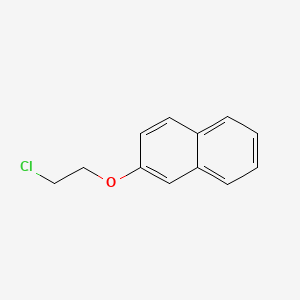
![7H-Spiro[furo[3,4-b]pyridine-5,3'-pyrrolidin]-7-one](/img/structure/B8803753.png)
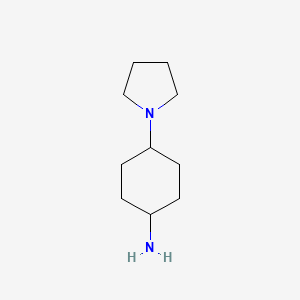
![Methyl 2-(methylamino)-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B8803777.png)
